4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-4-6-15-26(16-7-5-2)32(28,29)18-13-11-17(12-14-18)22(27)25-23-24-21-19(30-3)9-8-10-20(21)31-23/h8-14H,4-7,15-16H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNPJWINQYKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₂₃N₃O₂S₂
- Molecular Weight: 373.52 g/mol
The compound features a dibutylsulfamoyl group attached to a benzamide structure, with a methoxy-substituted benzothiazole moiety. This structural configuration is significant for its biological interactions.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their anti-inflammatory , antitumor , and antimicrobial properties. The specific compound under review exhibits notable activity against various cancer cell lines and inflammatory pathways.
1. Antitumor Activity
Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells. A study evaluating similar compounds demonstrated their ability to reduce the viability of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes findings related to the antitumor effects of benzothiazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.0 | Apoptosis induction, AKT/ERK pathway inhibition |
| B7 | A549 | 1.5 | Cell cycle arrest, reduced IL-6/TNF-α levels |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed increased levels of apoptotic markers in treated cells .
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound is evidenced by its ability to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This effect suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The biological activity of This compound is believed to involve multiple pathways:
- Inhibition of Signaling Pathways: The compound has been shown to inhibit key signaling pathways associated with cancer progression, particularly the AKT and ERK pathways, which are crucial for cell survival and proliferation.
- Cytokine Modulation: By reducing the expression of inflammatory cytokines, the compound may help mitigate chronic inflammation associated with tumor growth.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Cancer Cell Lines: A series of experiments demonstrated that compounds similar to our target significantly inhibited growth in various cancer cell lines, including breast and lung cancers.
- Inflammation Models: In vivo models showed that administration of benzothiazole derivatives led to reduced inflammation markers in tissues affected by inflammatory diseases.
Comparison with Similar Compounds
4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide (CAS 442535-53-7)
- Molecular Formula : C₁₉H₂₁N₃O₄S₂ vs. C₂₁H₂₅N₃O₄S₂ (target compound).
- Key Differences : Replacement of dibutyl with diethyl groups reduces molecular weight (419.52 vs. 447.58 g/mol) and lipophilicity (calculated logP: ~3.5 vs. ~4.2).
- Implications : Shorter alkyl chains may decrease membrane permeability but improve aqueous solubility. The dibutyl variant likely exhibits enhanced metabolic stability due to reduced oxidative susceptibility .
4-[Butyl(Methyl)Sulfamoyl]-N-(3-Ethyl-4-Methoxy-1,3-Benzothiazol-2-ylidene)Benzamide (CAS 533868-42-7)
- Structural Features : Incorporates a Z-configuration imine and a 3-ethyl-4-methoxybenzothiazole.
- The 3-ethyl substitution on benzothiazole introduces steric hindrance, which could influence crystal packing (e.g., lattice parameters differ significantly compared to unsubstituted analogs) .
Benzothiazole Ring Modifications
N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives (2-BTBA and 2-BTFBA)
4-Methoxy-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
- Key Difference : Absence of the sulfamoyl group.
- Impact : Reduced hydrogen-bonding capacity and solubility. This highlights the critical role of the sulfamoyl moiety in modulating physicochemical and pharmacokinetic properties .
Thiazole vs. Benzothiazole Derivatives
4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (CAS 313660-14-9)
- Structural Contrast : Thiazole ring instead of benzothiazole.
- The nitro group introduces strong electron-withdrawing effects, altering reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
